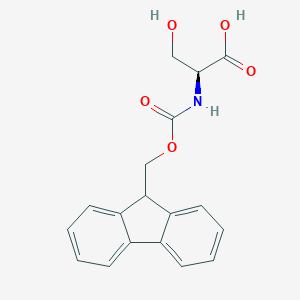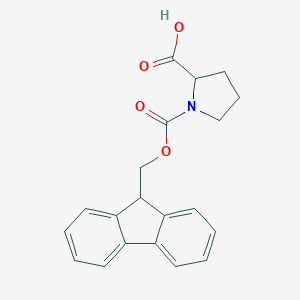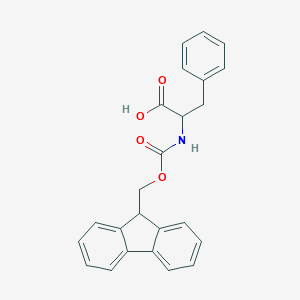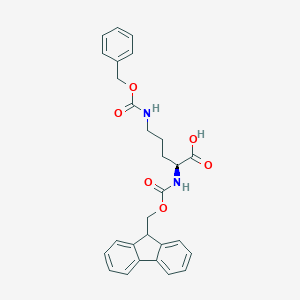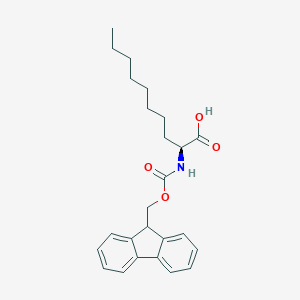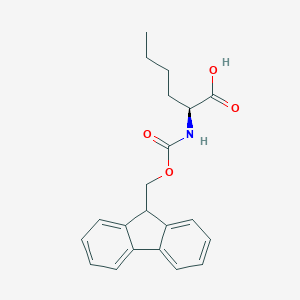
Fmoc-His(Mtt)-OH
説明
Fmoc-His(Mtt)-OH is a compound used in peptide synthesis . It has a molecular weight of 633.73 g/mol . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA .
Synthesis Analysis
Fmoc-His(Mtt)-OH is best coupled with DEPBT to minimize racemization . The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA . A Chinese paper also mentions a synthesis method involving dichlorodimethylsilane under alkaline conditions .Molecular Structure Analysis
The molecular formula of Fmoc-His(Mtt)-OH is C41H35N3O4 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
Fmoc-His(Mtt)-OH is used as a substrate to investigate its couplings to peptide molecules . Side reactions induced by these side-chain unprotected amino acids have been elucidated, and solutions addressing these side reactions are developed .Physical And Chemical Properties Analysis
Fmoc-His(Mtt)-OH appears as a white to slight yellow to beige powder . It has a molecular weight of 633.73 g/mol . The storage temperature is between 15-25°C .科学的研究の応用
Fmoc-His(Mtt)-OH is a derivative of the amino acid histidine that is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis . Here are some fields where Fmoc-protected amino acids like Fmoc-His(Mtt)-OH are commonly used:
-
Peptide Synthesis
- Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) . This method allows for the production of peptides in larger quantities, which is particularly useful for biological tests, NMR structural research, and interaction studies .
- The Fmoc group is removed at each step of the synthesis, allowing for the sequential addition of amino acids to the growing peptide chain .
-
Material Science
- Amino acids and short peptides modified with the Fmoc group have self-assembling properties, making them increasingly important in materials science .
- The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the fabrication of functional materials .
-
Bio-Templating
-
Automated Fmoc-based Synthesis
- Fmoc-protected amino acids are used in automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .
- This method enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through native chemical ligation .
- The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation .
-
Drug Delivery
-
Therapeutic Properties
- Fmoc-modified amino acids and short peptides have been studied for their potential therapeutic properties .
- The self-assembling properties of these molecules can be exploited to create structures that interact with biological systems in specific ways, potentially leading to new treatments for various diseases .
-
Protein Splicing
- Fmoc-protected amino acids are used in the field of protein splicing .
- A method has been developed that uses an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .
- This method enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through native chemical ligation .
-
Nanostructure Fabrication
- Fmoc-modified amino acids and short peptides can serve as building blocks for the fabrication of functional materials .
- The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the fabrication of nanostructures with specific shapes and sizes .
-
Antibiotic Properties
- Fmoc-modified amino acids and short peptides have been studied for their potential antibiotic properties .
- The self-assembling properties of these molecules can be exploited to create structures that interact with biological systems in specific ways, potentially leading to new treatments for various diseases .
Safety And Hazards
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568888 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Mtt)-OH | |
CAS RN |
133367-34-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



